

Driselase vs. Yatalase: A Comparative Guide to Fungal Protoplast Isolation Efficiency

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Compound of Interest

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For researchers and drug development professionals working with filamentous fungi, the efficient generation of protoplasts is a critical step for a multitude of applications, including genetic transformation, secondary metabolite screening, and single-cell analysis. The enzymatic digestion of the fungal cell wall is the most common method for protoplast isolation, with **Driselase** and Yatalase being two frequently employed enzyme preparations. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable enzyme for your research needs.

Enzyme Composition and Primary Activities

The efficacy of **Driselase** and Yatalase in digesting fungal cell walls stems from their distinct enzymatic compositions. Fungal cell walls are complex structures primarily composed of chitin, glucans, and glycoproteins. The varied composition of these enzymes dictates their effectiveness against different fungal species.

Driselase, derived from *Basidiomycetes* sp., is a crude enzyme mixture with a broad spectrum of activities. Its primary components include cellulase, hemicellulase, pectinase, xylanase, and laminarinase. This complex formulation allows **Driselase** to break down a wide array of polysaccharides found in fungal cell walls.

Yatalase, produced from *Corynebacterium* sp. OZ-21, has a more targeted enzymatic profile, consisting mainly of chitinase and chitobiase, which specifically target the chitin backbone of the fungal cell wall. It also contains other activities such as chitosanase, β -1,3-glucanase, and protease, which contribute to its overall lytic efficacy.

Performance Comparison: Protoplast Yield

The efficiency of protoplast isolation is most commonly quantified by the yield of protoplasts obtained from a given amount of fungal mycelium. A direct comparative study on the filamentous fungus *Nodulisporium* sp. provides valuable quantitative insights into the performance of **Driselase** and Yatalase.

In this study, mycelia were treated with either **Driselase** or Yatalase under identical experimental conditions. The results, summarized in the table below, demonstrate a significantly higher protoplast yield with Yatalase.

Enzyme	Fungal Species	Mycelial Weight (g)	Enzyme Concentration (mg/mL)	Incubation Time (h)	Protoplast Yield (protoplasts/mL)	Reference
Driselase	<i>Nodulisporium</i> sp.	1	10	3	$\sim 1.0 \times 10^7$	[1]
Yatalase	<i>Nodulisporium</i> sp.	1	10	3	$\sim 2.5 \times 10^7$	[1]

While the study on *Nodulisporium* sp. provides a clear head-to-head comparison, it is important to note that the optimal enzyme and conditions can be species-specific. For instance, a study on *Fusarium verticillioides* reported high protoplast yields using **Driselase** at a concentration of 12.5 mg/mL[2]. Another study on *Eutypella* sp. utilized a combination of a lysing enzyme and **Driselase** to achieve a yield of up to 6.15×10^6 protoplasts/mL[3]. Similarly, Yatalase has been used effectively, often in combination with other enzymes like β -Glucanase, for protoplast isolation from *Botrytis cinerea*[4].

Experimental Protocols

Below are detailed methodologies for fungal protoplast isolation using **Driselase** and Yatalase, based on the comparative study conducted on *Nodulisporium* sp.[1].

Fungal Culture and Mycelia Collection

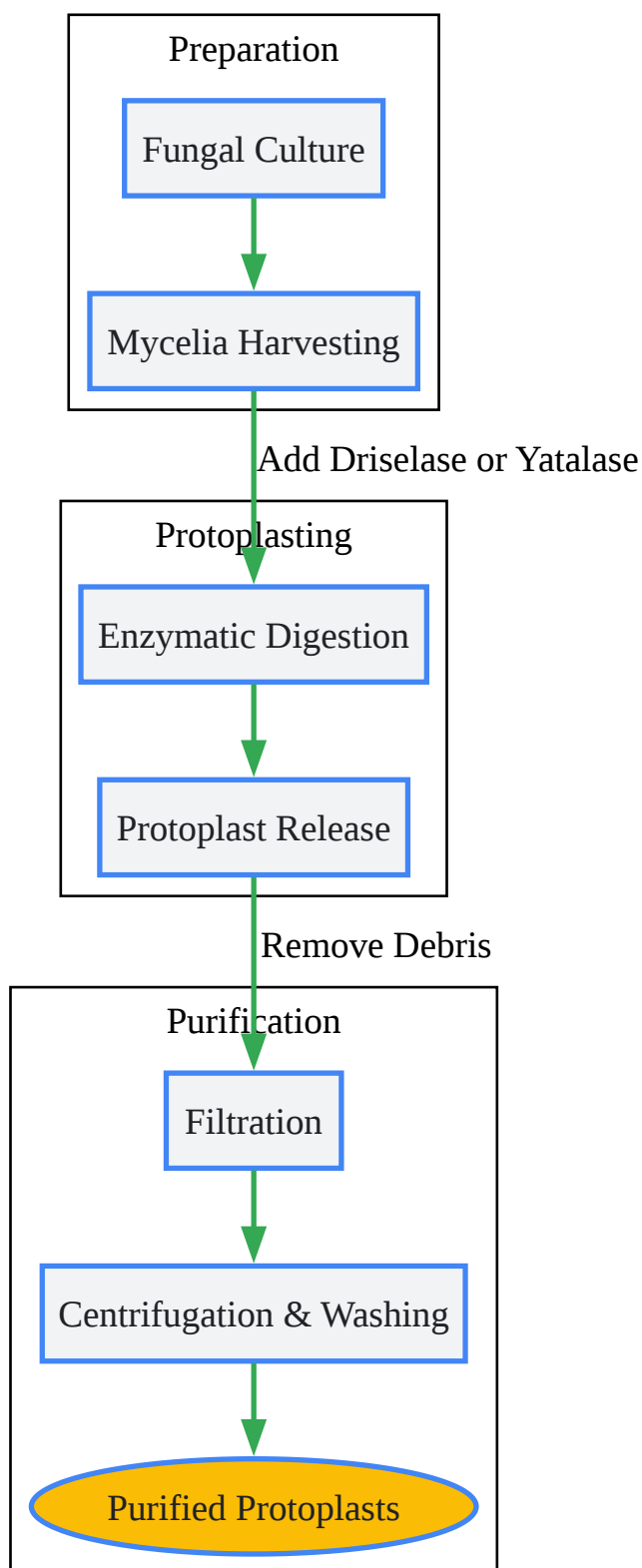
- Inoculate the desired fungus into 100 mL of Yeast Extract Peptone Dextrose (YEPD) liquid medium.
- Incubate the culture for 24 hours at 28°C with shaking.
- Collect the mycelia by filtration and wash with sterile distilled water.

Protoplast Isolation Protocol

- Suspend 1 g of washed mycelia in 5 mL of the enzyme solution.
- Enzyme Solution Preparation:
 - **Driselase** Solution: Prepare a 10 mg/mL solution of **Driselase** in a suitable osmotic stabilizer (e.g., 1.2 M sorbitol).
 - Yatalase Solution: Prepare a 10 mg/mL solution of Yatalase in a suitable osmotic stabilizer (e.g., 1.2 M sorbitol).
- Incubate the mycelia-enzyme suspension at 30°C for 3 hours with gentle agitation.
- Monitor protoplast release periodically using a microscope.
- Separate the protoplasts from the mycelial debris by filtering through sterile glass wool or a nylon mesh.
- Pellet the protoplasts by centrifugation (e.g., 500 x g for 5 minutes).
- Wash the protoplast pellet with the osmotic stabilizer solution and re-centrifuge.
- Resuspend the final protoplast pellet in a suitable buffer for downstream applications.

Experimental Workflow

The general workflow for fungal protoplast isolation is depicted in the diagram below. This process involves several key stages, from fungal culture to the final purification of protoplasts.



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Fungal Protoplast Isolation Workflow

Conclusion

Both **Driselase** and Yatalase are effective enzyme preparations for fungal protoplast isolation. The choice between them depends significantly on the fungal species being studied and its specific cell wall composition.

- Yatalase demonstrated superior efficiency in protoplast yield for *Nodulisporium* sp. in a direct comparative study, suggesting its high chitinase and chitobiase activity is particularly effective against the cell walls of certain fungi.[1]
- **Driselase**, with its broad spectrum of enzymatic activities, offers a versatile option that can be effective against a wider range of fungal species, as evidenced by its successful use in studies on *Fusarium verticillioides*.[2]

For researchers targeting fungi with a high chitin content in their cell walls, Yatalase may be the more efficient choice. Conversely, for novel or diverse fungal species where the cell wall composition is not well characterized, the broader activity profile of **Driselase** might be more advantageous. It is also common practice to use these enzymes in combination with other lytic enzymes to enhance protoplast yield, and this approach may be necessary for particularly recalcitrant fungal strains. Ultimately, empirical testing with the specific fungal species of interest is recommended to determine the optimal enzyme or enzyme combination for achieving the highest protoplast isolation efficiency.

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